Propargyl-PEG5-Tos

概要

説明

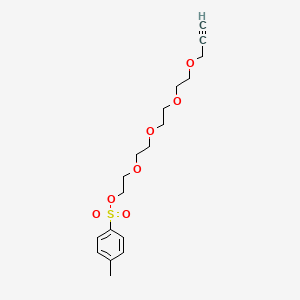

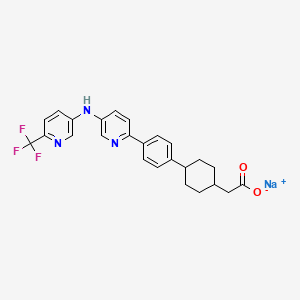

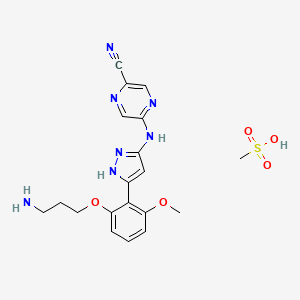

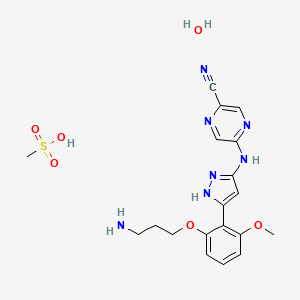

Propargyl-PEG5-Tos is a PEG derivative containing a tosyl group and a propargyl group . The hydrophilic PEG spacer increases solubility in aqueous media . The tosyl group is a very good leaving group for nucleophilic substitution reactions . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Synthesis Analysis

The synthesis of propargyl derivatives has seen remarkable progress in the last decade . The propargylation reaction is one of the most fundamental reactions in organic synthesis featuring mild reaction conditions, diverse functional group tolerance leading to the easy construction of C–C bond .Molecular Structure Analysis

The molecular weight of Propargyl-PEG5-Tos is 386.5 g/mol . The molecular formula is C18H26O7S . The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration .Chemical Reactions Analysis

The propargylation reaction is one of the most fundamental reactions in organic synthesis . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .Physical And Chemical Properties Analysis

Propargyl-PEG5-Tos is a PEG derivative containing a tosyl group and a propargyl group . The hydrophilic PEG spacer increases solubility in aqueous media .科学的研究の応用

Synthesis and Modification

- Propargyl-ended heterobifunctional poly(ethylene glycol) (PEG) derivatives are synthesized for use in developing PEG-based bioconjugates for biomedical applications. This process involves modifying bifunctional PEG with propargyl and other groups like carboxyl, mercapto, or hydrazide (Lu & Zhong, 2010).

- Amphiphilic, novel PEG-lipid telechelics incorporating natural fatty acids functionalized with propargyl groups have been synthesized. These telechelics can self-assemble into nanoparticles, potentially serving as drug carriers (Arshad, Saied, & Ullah, 2014).

Drug and Gene Delivery

- pH-responsive synthetic polypeptides, like poly(γ-propargyl L-glutamate) homopolymers and PEG-block copolymers, are developed for drug and gene delivery. These materials can change solubility and self-assemble into micelles, suitable for systemic drug and gene delivery (Engler et al., 2011).

- Epidermal growth factor-PEG functionalized PAMAM dendron is designed for targeted gene delivery. This involves the conjugation of PEG chains onto a poly(amido amine) dendron using propargyl amine and click chemistry (Yu et al., 2011).

- Superparamagnetic Iron Oxide nanoparticles and dendrimers, coated with PEG and functionalized for cancer therapy, demonstrate potential in targeted siRNA delivery to cancer cells (Taratula et al., 2011).

Nanomedicine and Biomaterials

- The catch and release of alkyne-tagged molecules in water by a polymer-supported cobalt complex, involving reactions with propargyl carbamate tags, are compatible with biochemical experiments (Egami et al., 2011).

- Cholesterol-(1,2,3-triazole)-PEG oligomer is prepared using propargyl-PEG and click chemistry. This can be used in the development of drug delivery systems and biomaterials (Xu et al., 2013).

- Poly(ethylene glycol) (PEG) significantly influences cell survival on polymeric biomaterials, impacting cell adhesion and apoptosis. This is relevant for the design and application of PEG-rich materials in medical devices (Sung et al., 2010).

作用機序

Target of Action

Propargyl-PEG5-Tos is a PEG derivative containing a tosyl group and a propargyl group . The primary targets of Propargyl-PEG5-Tos are azide-bearing compounds or biomolecules . The propargyl group in the compound can react with these targets via copper-catalyzed azide-alkyne Click Chemistry .

Mode of Action

The mode of action of Propargyl-PEG5-Tos involves two key interactions. Firstly, the tosyl group in the compound is a very good leaving group for nucleophilic substitution reactions . This means it can be easily replaced by thiol and amino groups through a nucleophilic substitution . Secondly, the propargyl group can react with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

Biochemical Pathways

The biochemical pathways affected by Propargyl-PEG5-Tos are primarily related to the formation of stable triazole linkages via Click Chemistry . This process can be used to synthesize a range of PROTAC molecules . .

Pharmacokinetics

The pharmacokinetic properties of Propargyl-PEG5-Tos are largely influenced by its PEG component. The hydrophilic PEG spacer increases solubility in aqueous media , which can enhance the bioavailability of the compound.

Result of Action

The molecular and cellular effects of Propargyl-PEG5-Tos’s action are primarily related to its ability to form stable triazole linkages with azide-bearing compounds or biomolecules . This can enable the synthesis of a variety of PROTAC molecules . .

Action Environment

The action of Propargyl-PEG5-Tos can be influenced by various environmental factors. For instance, the efficiency of the copper-catalyzed azide-alkyne Click Chemistry can be affected by the presence of copper ions in the environment

Safety and Hazards

Propargyl alcohol, a related compound, is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is flammable, toxic if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, may cause an allergic skin reaction, may cause cancer, and may cause damage to organs through prolonged or repeated exposure .

将来の方向性

The propargyl group is a highly versatile moiety whose introduction into small-molecule building blocks opens up new synthetic pathways for further elaboration . The last decade has witnessed remarkable progress in both the synthesis of propargylation agents and their application in the synthesis and functionalization of more elaborate/complex building blocks and intermediates .

特性

IUPAC Name |

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O7S/c1-3-8-21-9-10-22-11-12-23-13-14-24-15-16-25-26(19,20)18-6-4-17(2)5-7-18/h1,4-7H,8-16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJIUZITHCTEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Propargyl-PEG5-Tos | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

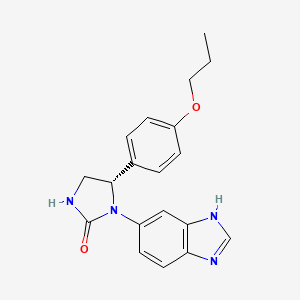

![(S,E)-2-(3-(4-amino-3-(2-fluoro-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carbonyl)-4-methyl-4-(4-(oxetan-3-yl)piperazin-1-yl)pent-2-enenitrile](/img/structure/B610202.png)